Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-

Description

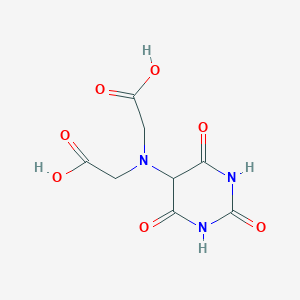

Chemical Identity and Structure The compound Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- (CAS: 13055-06-6; alternative CAS: 207854-99-7) is a glycine derivative substituted with a carboxymethyl group and a hexahydro-2,4,6-trioxo-5-pyrimidinyl moiety. It is also known as Uramil-N,N-diacetic Acid Monohydrate and structurally represented as a monohydrate (C₈H₁₁N₃O₈, MW: 277.19 g/mol). Discrepancies in CAS numbers may arise from hydration states or database inconsistencies, necessitating further verification.

Properties

IUPAC Name |

2-[carboxymethyl-(2,4,6-trioxo-1,3-diazinan-5-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O7/c12-3(13)1-11(2-4(14)15)5-6(16)9-8(18)10-7(5)17/h5H,1-2H2,(H,12,13)(H,14,15)(H2,9,10,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHGQJQZPJPKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)C1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065340 | |

| Record name | Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13055-06-6 | |

| Record name | N-(Carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uramildiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uramildiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAMILDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5S34DC5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, also known as Uramil-N,N-diacetic acid, is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₉N₃O₇

- Molecular Weight : 259.17 g/mol

- CAS Number : 13055-06-6

- Melting Point : 240 °C (decomposition) .

The compound features a hexahydro-2,4,6-trioxo-5-pyrimidinyl moiety that contributes to its chelating properties and potential interactions with biological molecules.

Synthesis

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- is synthesized through the condensation of barbituric acid with glycine under controlled conditions. This synthesis allows for the introduction of carboxymethyl groups that enhance the compound's biological activity and chelation capabilities .

1. Chelating Properties

The compound exhibits notable chelating abilities, allowing it to form stable complexes with various metal ions. This property is particularly relevant in coordination chemistry and may have implications for drug delivery systems and metal ion regulation in biological systems .

2. Anti-inflammatory Effects

Research suggests that compounds structurally related to glycine can exhibit anti-inflammatory properties. Glycine itself has been shown to have immunomodulatory effects that could translate to similar activities for Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-. This may be beneficial in treating conditions associated with chronic inflammation .

3. Cytoprotective Effects

Studies indicate that glycine derivatives may possess cytoprotective properties against oxidative stress and cellular damage. These effects can enhance cell survival under stress conditions, potentially making this compound useful in neuroprotective applications .

Case Study 2: Metabolic Regulation

Research indicates that glycine can play a role in metabolic regulation by modulating pathways related to insulin sensitivity and glucose metabolism. Given the structural characteristics of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, it may influence similar pathways and offer therapeutic benefits for metabolic syndrome and cardiovascular diseases .

Comparative Analysis

The following table compares Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Fundamental role in protein synthesis; simple amino acid. |

| Barbituric Acid | C₄H₄N₂O₃ | Historical use as sedatives; contains a similar pyrimidine structure. |

| Uramil | C₄H₄N₂O₃ | Parent compound; lacks carboxymethyl groups but shares structural framework. |

| Glycine-N,N-diacetic acid | C₈H₉N₃O₇ | Unique chelating properties; potential anti-inflammatory and cytoprotective effects. |

Scientific Research Applications

Medicinal Chemistry

Glycine derivatives have been studied for their biological activities, including anti-inflammatory and cytoprotective effects. Due to its structural similarities to glycine, Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- may exhibit similar therapeutic potentials. Research indicates that such compounds could influence metabolic syndrome and cardiovascular diseases by modulating inflammation and oxidative stress .

Coordination Chemistry

The compound's chelating properties allow it to form complexes with various metal ions, including lanthanides and transition metals. This characteristic is crucial for applications in biochemistry and analytical methods where metal ion detection is essential. Studies have shown that it can effectively form stable complexes with metals like copper and iron.

Analytical Chemistry

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- can be analyzed using high-performance liquid chromatography (HPLC). The compound exhibits distinct retention times based on the mobile phase composition used during analysis. This property makes it suitable for isolating impurities and conducting pharmacokinetic studies .

Data Tables

Case Study 1: Chelation Properties

A study investigated the chelation of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- with transition metals. The results indicated that the compound forms stable complexes that could be utilized in targeted drug delivery systems or as contrast agents in imaging techniques.

Case Study 2: Pharmacokinetics

In pharmacokinetic studies using HPLC methods, researchers demonstrated the scalability of separation techniques for Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-. The method proved effective for isolating the compound from biological samples for further analysis .

Comparison with Similar Compounds

Physical and Chemical Properties

- Molecular Formula : C₈H₁₁N₃O₈

- Molecular Weight : 277.19 g/mol

- Purity: >98.0% (commercial grade).

Comparison with Structural Analogs

Daprodustat (GSK1278863)

Chemical Identity :

Key Differences :

- Substituents : Daprodustat features dicyclohexyl groups on the pyrimidinyl ring and a carbonyl linkage to glycine, enhancing lipophilicity.

- Applications : Clinically used as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor for treating anemia in chronic kidney disease.

- Research Findings : Exhibits oral bioavailability and prolonged half-life due to hydrophobic substituents, unlike the hydrophilic target compound.

N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[...]methylene]]bis[N-(carboxymethyl)glycine]

Chemical Identity :

Key Differences :

- Structural Complexity: Incorporates a benzoxathiol ring and phenolic groups, increasing steric bulk and molecular weight.

Glycine, N-(Carboxymethyl)-N-(Phosphonomethyl)-

Chemical Identity :

Key Differences :

- Functional Groups : Phosphonate vs. trioxo-pyrimidinyl groups alter metal selectivity and solubility.

Comparative Data Table

Research Implications and Gaps

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the hexahydrotrioxopyrimidinyl core followed by carboxymethylation. Critical steps include:

- Protective Group Strategies : Use tert-butoxycarbonyl (Boc) or other protective groups to prevent unwanted side reactions during amide bond formation .

- Base Selection : Bases like diazabicycloundecene (DBU) or triethylamine are crucial for deprotonation and facilitating nucleophilic substitution. For example, coupling reactions with pyrimidinyl derivatives require careful pH control to avoid hydrolysis .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) ensures removal of unreacted intermediates. Yield optimization (>60%) is achievable under inert atmospheres (N₂/Ar) .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify the presence of characteristic peaks (e.g., pyrimidinyl carbonyl groups at ~170 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.046151) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using Bruker APEX2 software resolves stereochemistry. Crystallization in dimethyl sulfoxide (DMSO)/water mixtures at 4°C often yields suitable crystals .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for studying the HIF-PH inhibitory activity of this compound?

- Methodological Answer :

- In Vitro :

- HIF-1α Stabilization Assays : Use Hep3B hepatoma cells under hypoxic conditions (1% O₂). Measure HIF-1α levels via Western blotting after 6–24 hours of exposure .

- Enzyme Inhibition Kinetics : Recombinant human HIF-PH (isoform 2) assays with α-ketoglutarate as a co-substrate. IC₅₀ values can be determined using fluorescence polarization .

- In Vivo :

- Rodent Models : Chronic kidney disease (CKD) models (5/6 nephrectomy) in Sprague-Dawley rats. Monitor hemoglobin levels and erythropoietin (EPO) expression after oral administration (10–30 mg/kg/day for 14 days) .

Q. How do structural modifications at the hexahydrotrioxopyrimidinyl moiety affect the compound's binding affinity to HIF-PH?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between modified pyrimidinyl groups and the HIF-PH active site (PDB: 5L9D). Key residues (e.g., His374, Asp315) form hydrogen bonds with the trioxo groups .

- SAR Studies :

- Substituent Effects : Cyclohexyl groups (as in Daprodustat analogs) enhance hydrophobic interactions, increasing potency (IC₅₀ < 50 nM). Conversely, polar groups (e.g., -OH) reduce membrane permeability .

- Chelation Potential : The trioxo-pyrimidinyl moiety may act as a metal-chelating agent, interfering with Fe²⁺ binding in HIF-PH. Validate via inductively coupled plasma mass spectrometry (ICP-MS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL, PubChem BioAssay). For example, conflicting IC₅₀ values for HIF-PH inhibitors may arise from assay variability (e.g., cell-free vs. cell-based systems) .

- Counter-Screen Selectivity : Test compounds against off-target prolyl hydroxylases (e.g., PHD1-3) using AlphaScreen technology to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.